Ethyl 4-hydroxypiperidine-1-carboxylate
Overview
Description
Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile compound that appears as a white to off-white crystalline powder. It is soluble in water, ethanol, and other polar solvents . This compound is synthesized from 4-hydroxy piperidine, which is reacted with ethyl chloroformate in the presence of a base . It is used in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Ethyl 4-hydroxypiperidine-1-carboxylate is a cyclic amine and a member of the piperidine chemical family . It is structurally similar to icaridin, also known as Picaridin or hydroxy-ethyl isobutyl piperidine carboxylate . Icaridin is known to act as an insect repellent, suggesting that this compound may have similar targets . The primary targets are likely to be the sensory hairs on the antennae of insects .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Given its structural similarity to icaridin, it is likely that it affects the olfactory pathways in insects, disrupting their ability to detect hosts .
Pharmacokinetics
It is known that the compound is a clear liquid with a specific gravity of 112 . It is recommended to be stored under inert gas at room temperature .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as an insect repellent. By interacting with the olfactory system of insects, it disrupts their ability to detect hosts, effectively repelling them .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of wheat significantly affects the efficiency of the compound as a fumigant . The more wheat present in a container, the higher the concentration of the compound needed to achieve the same mortality rate . Additionally, the fumigation effect of the compound improves with increased humidity in the container .
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxypiperidine-1-carboxylate is involved in several biochemical reactions. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 4-hydroxypiperidine-1-carboxylic acid and ethanol. This interaction is crucial for the compound’s role in pharmaceutical synthesis, where it serves as a building block for more complex molecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For instance, it may inhibit certain esterases, preventing the hydrolysis of ester bonds. This inhibition can lead to changes in the levels of specific metabolites, thereby affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce 4-hydroxypiperidine-1-carboxylic acid and ethanol. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound may also interact with cofactors such as NAD+ or FAD, which are essential for various enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it performs its biochemical functions. Targeting signals or post-translational modifications may direct the compound to organelles such as the endoplasmic reticulum or mitochondria. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate involves the reaction of 4-hydroxy piperidine with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in a dichloromethane solution at 0°C. The mixture is stirred for 30 minutes, then poured into water and extracted with methylene chloride. The organic extracts are washed with water and salt water, dried over sodium sulfate, and concentrated under reduced pressure to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes the use of larger reaction vessels, continuous stirring, and efficient extraction and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 4-hydroxypiperidine-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pesticides, fungicides, and insecticides.
Comparison with Similar Compounds
Ethyl 4-hydroxypiperidine-1-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Similar compounds include:
- N-Carbethoxy-4-Hydroxy Piperidine
- 1-(Ethoxycarbonyl)piperidin-4-ol
- 4-oxo-piperidine-1-carboxylic acid ethyl ester
- Ethyl 4-hydroxy-1-piperidinecarboxylate
- 1-carbethoxy-4-hydroxypiperidine
These compounds share similar structural features but differ in their specific functional groups and reactivity, making this compound a valuable compound in various applications.
Properties
IUPAC Name |
ethyl 4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJNOSERNVHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215521 | |
Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65214-82-6 | |
Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65214-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 65214-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6D7H9MYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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